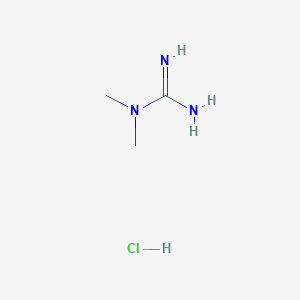

1,1-Dimethylguanidine hydrochloride

Descripción

Historical Context and Evolution of Guanidine (B92328) Derivatives in Chemical Science

Guanidine, a nitrogen-rich organic compound, was first isolated from guano in 1861 by Adolph Strecker. wikipedia.org Initially, research into guanidine and its derivatives was driven by their potential applications in various fields. For instance, guanidine nitrate (B79036) became a component in explosives, while other derivatives found use in the synthesis of pharmaceuticals and agrochemicals. researchgate.net

The early 20th century saw significant developments, including a German patent in 1907 for producing guanidine nitrate from dicyanamide. acs.org Over the years, the synthesis of various guanidine derivatives has been refined. For example, a method for producing methylguanidine (B1195345) and dimethylguanidine by the interaction of dicyanodiamide and methylammonium (B1206745) chlorides was developed, yielding practically quantitative results. zenodo.org

A pivotal moment in the history of guanidine derivatives was the discovery of the biological activity of compounds like metformin (B114582) (1,1-dimethylbiguanide), which was first described in scientific literature in 1922. wikipedia.org Though initially its development was paused due to concerns over toxicity, the later creation of safer biguanides led to metformin becoming a widely used medication. wikipedia.org This historical trajectory highlights the enduring interest in guanidine compounds and the continuous evolution of their applications in science and medicine. nih.gov

Academic Significance of 1,1-Dimethylguanidine (B3025567) Hydrochloride in Modern Chemistry

In contemporary chemical research, 1,1-dimethylguanidine hydrochloride is recognized as a valuable and versatile compound. a2bchem.comcymitquimica.com It serves as an important intermediate in the synthesis of a variety of products, including pharmaceuticals and agrochemicals. alzchem.com The compound's utility is also noted in the preparation of other research chemicals. cymitquimica.com

One of the key areas of its academic significance lies in its role in organic synthesis. Due to its properties, researchers are actively exploring its potential in catalysis and polymer chemistry. solubilityofthings.com For instance, the sulfate (B86663) salt of 1,1-dimethylguanidine has been used as a peroxide activator in the bleaching of cellulosic textiles and in the synthesis of substrates for specific chemical reactions. sigmaaldrich.com

Furthermore, 1,1-dimethylguanidine has been investigated for its biological activities. Studies have explored its effects as a nitric oxide synthesis inhibitor, which has implications for cardiovascular function. nih.gov Research has also delved into its potential as an arginase inhibitor, which could play a role in modulating nitric oxide production and regulating blood flow. solubilityofthings.com Some studies have indicated its utility in investigating bacterial infections due to its inhibitory effects on certain bacteria. biosynth.com The diverse applications of this compound underscore its importance as a subject of ongoing scientific inquiry. solubilityofthings.com

Structural and Chemical Classification within Guanidine Compounds

Guanidine is an organic compound with the formula HNC(NH₂)₂. wikipedia.org It is characterized by a central carbon atom bonded to three nitrogen atoms. This structure makes it a strong organic base. wikipedia.orgdrugbank.com Guanidine and its derivatives, which include this compound, belong to a class of organic compounds known as guanidines. drugbank.com

The defining feature of these compounds is the guanidine moiety, with the general structure (R₁R₂N)(R₃R₄N)C=N-R₅. drugbank.com In the case of 1,1-dimethylguanidine, two methyl groups are attached to one of the nitrogen atoms of the guanidine core. solubilityofthings.com The hydrochloride salt form of 1,1-dimethylguanidine is a common commercial form, as the free base can be highly toxic. acs.org

The structure of guanidines allows for significant resonance stabilization in their protonated form, the guanidinium (B1211019) ion, which contributes to their high basicity. wikipedia.org The planar and symmetric nature of the guanidinium ion, with the positive charge delocalized over the three nitrogen atoms, is a key aspect of their chemistry. wikipedia.orgencyclopedia.pub

Table 1: Chemical and Physical Properties of 1,1-Dimethylguanidine and its Salts

| Property | 1,1-Dimethylguanidine | This compound | 1,1-Dimethylguanidine Sulfate |

| Molecular Formula | C₃H₉N₃ solubilityofthings.com | C₃H₁₀ClN₃ biosynth.comepa.gov | C₃H₁₁N₃O₄S nih.gov |

| Molecular Weight | 87.13 g/mol solubilityofthings.com | 123.58 g/mol cymitquimica.combiosynth.com | 185.21 g/mol nih.gov |

| Form | Typically a white, crystalline powder; can be a colorless solid or liquid solubilityofthings.com | Solid cymitquimica.com | Powder sigmaaldrich.com |

| Solubility | Highly soluble in polar solvents like water and alcohol solubilityofthings.com | Data not available | Data not available |

| Melting Point | Data not available | Data not available | >300 °C (decomposes) sigmaaldrich.com |

Research Gaps and Future Directions for this compound

While the academic significance of this compound is established, several areas warrant further investigation. The majority of available information focuses on its role as a synthetic intermediate and its basic chemical properties. There is a need for more in-depth studies on its specific mechanisms of action in various chemical reactions and biological systems.

Future research could focus on:

Catalytic Applications: A more systematic exploration of its catalytic potential in a wider range of organic transformations. While its use as a base catalyst is known, its efficacy and selectivity in novel reactions could be a fruitful area of study. a2bchem.com

Medicinal Chemistry: Expanding on the initial findings of its biological activity. solubilityofthings.comnih.gov Further investigation into its inhibitory effects on enzymes like arginase and nitric oxide synthase could lead to the development of new therapeutic agents.

Materials Science: Investigating its role in polymer chemistry and the synthesis of energetic materials more thoroughly. solubilityofthings.com This could involve exploring its use as a monomer or an additive to create materials with novel properties.

Detailed Physicochemical Characterization: Comprehensive studies on the physicochemical properties of this compound, such as its precise solubility in various solvents and its thermal stability, would be beneficial for its application in different research and industrial settings.

Closing these research gaps will undoubtedly lead to a more comprehensive understanding of this compound and could unlock new applications in diverse scientific fields.

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1,1-dimethylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3.ClH/c1-6(2)3(4)5;/h1-2H3,(H3,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQVLNFSVPLPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884895 | |

| Record name | Guanidine, N,N-dimethyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22583-29-5 | |

| Record name | Guanidine, N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22583-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine, N,N-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine, N,N-dimethyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1 Dimethylguanidine Hydrochloride and Analogues

Classical and Contemporary Synthesis Routes

Traditional and current methods for synthesizing 1,1-dimethylguanidine (B3025567) hydrochloride often rely on fundamental reactions that have been refined over time for improved efficiency and yield.

One-Pot Reactions and Variations

Another versatile one-pot method for synthesizing 1,3-substituted guanidines utilizes carbamoyl (B1232498) isothiocyanates as starting materials. organic-chemistry.orgacs.org This approach is particularly useful for producing multisubstituted guanidines and avoids the formation of highly polar or charged intermediates that can complicate purification. organic-chemistry.org The reaction proceeds by reacting carbamoyl isothiocyanates with amines to form thioureas, which are then coupled with a second amine using a coupling agent like EDCI to yield the guanidine (B92328). organic-chemistry.org

The synthesis of the well-known drug metformin (B114582), which is 1,1-dimethylbiguanide hydrochloride, also employs a one-pot reaction. wikipedia.org This process involves heating dimethylamine (B145610) hydrochloride and 2-cyanoguanidine. wikipedia.orgresearchgate.net

Table 1: Comparison of One-Pot Synthesis Variations

| Starting Materials | Key Reagents/Conditions | Product Type | Advantages |

| Cyanamide (B42294), Amine Hydrochloride | Water, Reflux, pH 8-9 | N-Substituted Guanidine Hydrochlorides | Good for phosphoryl guanidines. tandfonline.comresearchgate.net |

| Carbamoyl Isothiocyanates, Amines | EDCI | 1,3-Substituted Guanidines | Avoids polar intermediates, good for multisubstitution. organic-chemistry.org |

| Dimethylamine Hydrochloride, 2-Cyanoguanidine | Heat | 1,1-Dimethylbiguanide Hydrochloride (Metformin) | Direct route to a specific biguanide (B1667054). wikipedia.orgresearchgate.net |

Cyanoguanidine and Amine Hydrochloride Fusion Techniques

The fusion of cyanoguanidine (dicyandiamide) with amine hydrochlorides represents one of the earliest methods for synthesizing biguanides. nih.gov This direct fusion method involves heating a mixture of cyanoguanidine and an amine salt at elevated temperatures, typically between 135–165 °C, to yield the corresponding biguanide. nih.gov More recent variations have employed higher temperatures (180–200 °C) for shorter reaction times to produce cycloalkyl- and benzylbiguanides in good yields. nih.gov

A notable example is the synthesis of metformin, where equimolar amounts of dimethylamine hydrochloride and 2-cyanoguanidine are heated. researchgate.net This reaction can be carried out in a solvent like toluene (B28343) with the gradual addition of hydrogen chloride, leading to the precipitation of N,N-dimethylimidodicarbonimidic diamide (B1670390) hydrochloride (metformin hydrochloride) with a high yield of 96%. researchgate.net The fusion method can also be applied to the synthesis of substituted guanidine hydrochlorides, with nearly quantitative yields being reported for methylguanidine (B1195345) and dimethylguanidine. zenodo.org

Reaction of Dimethylamine Hydrochloride with 2-Cyanoguanidine

The reaction between dimethylamine hydrochloride and 2-cyanoguanidine (dicyandiamide) is a cornerstone for the industrial production of metformin (1,1-dimethylbiguanide hydrochloride). researchgate.netbltchemical.com This single-step process involves heating the two reactants, often in a suitable solvent, to produce the desired product. researchgate.net The reaction proceeds through the addition of dimethylamine to the cyano group of 2-cyanoguanidine. bltchemical.comsciencemadness.org

Different solvents and conditions can be employed. For example, the reaction can be conducted in toluene with the addition of hydrogen chloride, or in other solvents like cyclohexanol (B46403) or N-methylpyrrolidone. researchgate.netjustia.com The use of a solvent can help to control the reaction temperature and facilitate the purification of the product. justia.com The synthesis can also be performed under high pressure in an aqueous system, which can reduce the reaction temperature and improve the yield. google.com

Advanced Synthetic Approaches and Innovations

To address the limitations of classical methods, such as harsh reaction conditions and the use of toxic reagents, advanced synthetic approaches have been developed. These innovations often lead to higher efficiency, better yields, and more environmentally friendly processes.

Microwave-Assisted Synthesis of Guanidine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application to the synthesis of guanidine derivatives has shown significant advantages. redalyc.orgdiva-portal.org Microwave heating can directly and uniformly heat the reactants, leading to faster reaction times and often higher yields compared to conventional heating methods. justia.comgoogle.com

This technique has been successfully applied to the synthesis of metformin hydrochloride from dicyandiamide (B1669379) and dimethylamine hydrochloride. justia.comgoogle.com The reaction can be carried out in a solvent or under solvent-free (fusion) conditions, with reaction temperatures typically ranging from 100°C to 160°C. justia.comgoogle.com The use of microwave irradiation can significantly reduce the generation of impurities, thus improving the purity of the final product. google.com

Microwave assistance has also been utilized in the synthesis of other guanidine derivatives, such as guanamines and chiral guanidine organocatalysts, demonstrating its broad applicability in this area of synthesis. diva-portal.orgmonash.edu The benefits include dramatically reduced reaction times, from hours or days to minutes or even seconds, and increased yields. redalyc.org

Table 2: Microwave-Assisted Synthesis of Metformin Hydrochloride

| Reactants | Solvent | Temperature | Reaction Time | Key Advantage |

| Dicyandiamide, Dimethylamine Hydrochloride | Cyclohexanol | 155°C | Not specified | Uniform heating, reduced impurities. justia.com |

| Dicyandiamide, Dimethylamine Hydrochloride | Isopropyl Alcohol | 155-160°C | Not specified | Uniform heating, reduced impurities. justia.com |

| Dicyandiamide, Dimethylamine Hydrochloride | None (Fusion) | 155-160°C | ~15-30 min | Rapid, solvent-free. google.com |

Lewis Acid Catalyzed Synthesis of Guanidine Derivatives

Lewis acid catalysis offers an efficient pathway for the synthesis of guanidines by activating the reactants and facilitating the key bond-forming steps. Various Lewis acids, including scandium(III) triflate and ytterbium triflate, have been shown to effectively catalyze the guanylation of amines with cyanamide or the addition of amines to carbodiimides. organic-chemistry.org

The use of a Lewis acid can enable the reaction to proceed under milder conditions and can expand the scope of the reaction to include less reactive amines. organic-chemistry.org For instance, scandium(III) triflate catalyzes the guanylation of various amines with cyanamide in water, which is particularly useful for water-soluble substrates like peptides. organic-chemistry.org Ytterbium triflate is an effective catalyst for the addition of a wide range of amines to carbodiimides under solvent-free conditions. organic-chemistry.org

The guanidinium (B1211019) cation itself can act as a Lewis acid, participating in bifunctional Brønsted–Lewis acid activation modes in certain reactions. academie-sciences.frresearchgate.net This dual reactivity highlights the complex and versatile catalytic nature of guanidine-containing species. academie-sciences.fr The development of Lewis acid-catalyzed methods for guanidine synthesis continues to be an active area of research, aiming for more efficient and selective transformations. rsc.orgrsc.org

Green Chemistry Principles in 1,1-Dimethylguanidine Hydrochloride Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by improving efficiency and minimizing hazardous substances. Key strategies include one-pot synthesis, the use of safer solvents, and microwave-assisted reactions.

One-pot synthesis, a hallmark of green chemistry, streamlines operations by performing multiple reaction steps in a single reactor. This approach minimizes the need for separating and purifying intermediate compounds, thereby reducing solvent usage and waste generation. The industrial synthesis of the related compound metformin, 1,1-dimethylbiguanide hydrochloride, is often a one-pot reaction involving dimethylamine hydrochloride and 2-cyanoguanidine, which exemplifies this efficient approach. wikipedia.orgsciencesnail.com Similarly, one-pot methods have been developed for other heterocyclic compounds, demonstrating the broad applicability of this principle. scirp.orggoogle.comrsc.org

The use of environmentally benign solvents is another core principle. Water, being non-toxic and readily available, is an ideal green solvent. Research has demonstrated the successful synthesis of various substituted guanidine derivatives in water under microwave irradiation, offering a green alternative to conventional organic solvents. researchgate.net The high solubility of 1,1-Dimethylguanidine in polar solvents like water further supports the feasibility of aqueous synthetic routes. solubilityofthings.com

Microwave-assisted synthesis provides a significant green advantage by dramatically reducing reaction times and often increasing product yields. researchgate.net This technique offers an alternative energy source that can lead to more efficient and less energy-intensive processes compared to conventional heating. researchgate.net

Mechanistic Investigations of Synthesis Reactions

The primary synthesis of 1,1-Dimethylguanidine involves the reaction of a dimethylamine source with a guanylating agent, such as cyanamide or its dimer, cyanoguanidine (dicyandiamide). A foundational method involves heating dimethylammonium chloride with dicyandiamide. zenodo.org

The reaction mechanism for the closely related synthesis of metformin (1,1-dimethylbiguanide) from dimethylamine hydrochloride and cyanoguanidine provides insight into the formation of 1,1-Dimethylguanidine. The proposed mechanism proceeds through the following steps: sciencesnail.com

Deprotonation: The first step involves the deprotonation of dimethylamine hydrochloride by a base. In the reaction with cyanoguanidine, the cyanoguanidine molecule itself can act as the base.

Nucleophilic Attack: The resulting free dimethylamine, with its available lone pair of electrons on the nitrogen atom, acts as a nucleophile. It attacks the electrophilic carbon atom of the nitrile group in the cyanoguanidine molecule.

Proton Transfer: A subsequent proton transfer leads to the formation of the final guanidine structure, which is then isolated as its hydrochloride salt.

Under acidic conditions, it is proposed that the cyanamide nitrogen is protonated, forming a reactive nitrilium ion, which enhances its electrophilicity and susceptibility to nucleophilic attack by the amine. researchgate.net The temperature of the reaction is a critical parameter; at elevated temperatures (e.g., 195°C), side reactions can occur, such as the formation of diguanide byproducts. zenodo.org

Yield Optimization and Purity Enhancement in Synthesis

Achieving high yield and purity is crucial for the industrial production of this compound. Optimization strategies focus on controlling reaction conditions and implementing effective purification methods.

Early synthetic methods from 1922 demonstrated that heating dicyanodiamide with dimethylammonium chloride could produce practically quantitative yields of dimethylguanidine hydrochloride. zenodo.org Control of reaction temperature is paramount; while a temperature of 120°C was effective, higher temperatures could lead to the formation of impurities like dimethyldiguanide hydrochloride. zenodo.org The choice of base can also influence reaction time and yield, as seen in related guanidine syntheses where sodium hydroxide (B78521) was found to be more efficient than potassium hydroxide. researchgate.net

The following table summarizes key parameters for optimizing the synthesis of guanidine derivatives, which are applicable to this compound.

| Parameter | Condition | Rationale |

| Temperature | Controlled heating (e.g., 120°C) | Prevents formation of byproducts like diguanides. zenodo.org |

| Catalyst/Base | Use of efficient bases (e.g., NaOH) | Can significantly reduce reaction times compared to other bases like KOH. researchgate.net |

| Reaction Time | Optimized duration | Ensures complete reaction while minimizing byproduct formation. researchgate.netzenodo.org |

Purity enhancement is typically achieved through recrystallization. The crude product can be dissolved in a suitable solvent, such as aqueous hydrochloric acid, treated with activated carbon to remove colored impurities, and then recrystallized by cooling or pH adjustment to precipitate the purified hydrochloride salt. google.com

Derivatization Strategies of this compound

Derivatization is a chemical modification process used to convert a compound into a product of similar chemical structure, called a derivative. For 1,1-Dimethylguanidine, this is primarily employed for analytical purposes, particularly to enhance its detection in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). thermofisher.com Guanidines are polar and can be non-volatile, making direct analysis challenging. Derivatization alters their chemical properties to improve volatility, thermal stability, or detector response. youtube.com

Pre-column derivatization involves reacting the analyte with a reagent before it is introduced into the chromatography system. Several reagents have been successfully used for the derivatization of guanidine and related compounds.

| Derivatization Reagent | Analytical Method | Purpose |

| Benzoin | LC-MS | Forms a derivative that can be sensitively and selectively quantified. nih.govunivie.ac.at |

| Acetylacetone | HPLC | Creates a derivative that can be separated and assayed under isocratic HPLC conditions. nih.gov |

| Glyoxal | GC | Used for derivatization prior to GC analysis. thermofisher.com |

| Isovaleroylacetone (IVA) | GC | Another reagent for GC-based determination. thermofisher.com |

| Ethyl Chloroformate (ECF) | GC | Enhances volatility for GC analysis. thermofisher.com |

| 9,10-Phenanthrenequinone | HPLC with Fluorescence Detection | Forms a fluorescent derivative, enabling highly sensitive detection. thermofisher.com |

These strategies work by modifying the polar guanidino group, for example, by replacing active hydrogen atoms with non-polar groups. This reduces intermolecular hydrogen bonding, lowers the boiling point, and makes the compound more amenable to GC analysis or improves its retention and detection in HPLC. youtube.com

Spectroscopic and Analytical Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the structural features of 1,1-Dimethylguanidine (B3025567) hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) each offer unique insights into the molecule's composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 1,1-Dimethylguanidine hydrochloride, ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure.

In ¹H NMR spectroscopy, the protons of the two methyl groups (CH₃) attached to the same nitrogen atom are chemically equivalent and thus produce a single, sharp signal. The protons of the amine (NH₂) and imine (=NH) groups can also be observed, though their chemical shifts and signal broadness may vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. A distinct signal is observed for the methyl carbons, and another for the central guanidinium (B1211019) carbon (C=N), which typically appears at a higher chemical shift due to its electron-deficient nature.

While specific chemical shift values can vary slightly based on experimental conditions, typical data from NMR analysis is presented below.

Table 1: Representative NMR Data for 1,1-Dimethylguanidine

| Nucleus | Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | ~2.8 | Singlet, 6H (2 x CH₃) |

| ¹H | Variable | Broad signals (NH₂ and =NH) |

| ¹³C | ~37 | Methyl carbons (CH₃) |

Note: Chemical shifts are approximate and can be influenced by solvent and other experimental parameters.

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. nih.gov The resulting spectra serve as a molecular "fingerprint," with specific peaks corresponding to the stretching and bending of different bonds within this compound.

The IR spectrum of this compound typically displays strong absorption bands corresponding to:

N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹, characteristic of the primary amine (NH₂) and imine (=NH) groups.

C=N stretching: A strong, sharp band around 1600-1650 cm⁻¹, indicative of the guanidinium double bond.

C-N stretching: Bands in the 1000-1350 cm⁻¹ region.

N-H bending: Vibrations in the 1500-1600 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the molecule. The C=N stretching vibration is also prominent in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| N-H Stretch | 3100-3400 | IR |

| C=N Stretch | 1600-1650 | IR, Raman |

| N-H Bend | 1500-1600 | IR |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. pharmatutor.org For organic molecules, these absorptions are often associated with the excitation of electrons from non-bonding (n) or pi (π) orbitals to higher energy anti-bonding pi (π*) orbitals. shu.ac.ukyoutube.com

This compound contains a C=N double bond (a chromophore) and nitrogen atoms with lone pairs of electrons. shu.ac.uk This structure allows for possible n → π* and π → π* electronic transitions. shu.ac.ukyoutube.com The n → π* transitions are typically of lower energy and intensity, while π → π* transitions are more intense. shu.ac.uk The absorption maximum (λmax) for this compound is generally observed in the UV region, often below 220 nm. The polarity of the solvent can influence the wavelength of these transitions. shu.ac.ukidc-online.com

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. wiley.com For this compound, the molecular weight is approximately 123.59 g/mol . matrixscientific.comcymitquimica.com

In a typical mass spectrum, a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the mass of the 1,1-Dimethylguanidine cation (C₃H₉N₃) would be observed. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition. mdpi.com

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for guanidinium compounds can involve the loss of small neutral molecules or radicals. For 1,1-Dimethylguanidine, fragmentation might involve the loss of a methyl radical (CH₃) or parts of the guanidinium core. mdpi.com

Table 3: Mass Spectrometry Data for 1,1-Dimethylguanidine

| Ion | m/z (approximate) | Description |

|---|---|---|

| [C₃H₁₀N₃]⁺ | 88 | Protonated molecule |

Note: The observed m/z values and fragmentation patterns can vary depending on the ionization technique used (e.g., EI, ESI).

Chromatographic Methods for Analysis and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities, quantifying its concentration in various matrices, and assessing its stability over time.

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) mode, is a widely used method for the analysis of polar compounds like this compound. chemmethod.com In RP-HPLC, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. chemmethod.commdpi.com

For the analysis of this compound, a typical RP-HPLC method would involve:

Column: A C18 column is commonly employed. chemmethod.commdpi.com

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. chemmethod.com The pH of the mobile phase is a critical parameter to control the retention and peak shape of the analyte.

Detection: UV detection is often used, with the wavelength set to the absorption maximum of the compound (typically in the low UV range). chemmethod.com

This technique is invaluable for:

Quantification: By creating a calibration curve with standards of known concentration, the amount of this compound in a sample can be accurately determined. chemmethod.com

Purity Assessment: HPLC can separate the main compound from any impurities or degradation products, allowing for the assessment of its purity. longdom.org

Stability Studies: By analyzing samples over time under various stress conditions (e.g., heat, light, different pH), HPLC can monitor the degradation of this compound and identify the formation of any new impurities. chemmethod.comlongdom.org The development of stability-indicating methods is crucial to ensure that the analytical method can separate the active compound from its degradation products. chemmethod.com

Table 4: Typical RP-HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 |

| Mobile Phase | Buffered Acetonitrile/Water |

| Detection | UV (e.g., ~210 nm) |

| Application | Quantification, Purity, Stability |

Thin-Layer Chromatography (TLC) in Guanidine (B92328) Derivative Analysis

Thin-layer chromatography (TLC) is a versatile and rapid analytical technique used for the separation and identification of compounds in a mixture. researchgate.net In the context of guanidine derivatives, TLC is a valuable tool for monitoring reaction progress, assessing purity, and identifying components. researchgate.netnih.gov

Research Findings:

Studies have demonstrated the successful application of TLC for the analysis of various guanidine compounds. nih.gov The separation is typically achieved on silica (B1680970) gel or cellulose (B213188) plates. researchgate.netnih.gov The choice of the mobile phase is critical for achieving optimal resolution. For instance, a two-dimensional TLC approach on cellulose layers has been shown to resolve a complex mixture of twelve guanidino compounds. nih.gov The solvent systems used in this method were isopropanol-acetic acid-water and isopropanol-dimethyl-formamide-water for the first and second dimensions, respectively. nih.gov For less complex mixtures, a one-dimensional system of chloroform-methanol-ammonia on cellulose layers has proven effective. nih.gov

Visualization of the separated spots on the TLC plate is often accomplished by spraying with a reagent that reacts with the guanidine group to produce a colored product. Common visualization reagents include:

Ninhydrin: This reagent reacts with the amino groups in guanidine derivatives to produce pink or purple spots upon heating. illinois.edu

Iodine Vapor: The plate is exposed to iodine vapor, which adsorbs onto the compound spots, making them visible as brown spots. illinois.edu

Dragendorff's Reagent: This reagent can be used for the detection of certain nitrogen-containing compounds. illinois.edu

The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions and can be used for identification. hplc.sk

Interactive Data Table: TLC Systems for Guanidine Derivative Analysis

| Stationary Phase | Mobile Phase (v/v/v) | Detection Method | Application | Reference |

| Cellulose | isopropanol-acetic acid-water (60:45:15) & isopropanol-dimethyl-formamide-water (40:20:20) | Not specified | 2D separation of 12 guanidino compounds | nih.gov |

| Cellulose | chloroform-methanol-ammonia (40:20:20) | Not specified | 1D separation of less complex guanidino mixtures | nih.gov |

| Silica Gel | Not specified | Not specified | General analysis of guanidino compounds | nih.gov |

Gas Chromatography (GC) for Volatile Byproducts

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, GC is instrumental in identifying and quantifying volatile byproducts that may be present from its synthesis or in related reactions.

Research Findings:

For the analysis of guanidines by GC, derivatization is often necessary to increase their volatility and thermal stability. nih.gov A study on the GC determination of methylguanidine (B1195345), guanidine, and agmatine (B1664431) found that derivatization with hexafluoroacetylacetone (B74370) produced derivatives that were highly sensitive to alkali flame ionization and electron-capture detection. nih.gov This derivatization step is crucial for enabling the analysis of these otherwise non-volatile compounds by GC.

In the context of reactions involving guanidine derivatives, GC-Mass Spectrometry (GC-MS) is a particularly powerful combination. It allows for the separation of volatile components by GC, followed by their identification based on their mass spectra. For example, in the study of the transformation products of 1,1-dimethylhydrazine (B165182), a related nitrogen-containing compound, GC-MS was used to identify numerous acyclic and heterocyclic byproducts in aqueous solutions. nih.gov This highlights the utility of GC-MS in characterizing complex reaction mixtures where volatile side products may be formed.

Interactive Data Table: GC Analysis of Guanidine-Related Compounds

| Analyte(s) | Derivatizing Agent | Detector | Key Finding | Reference |

| Methylguanidine, Guanidine, Agmatine | Hexafluoroacetylacetone | Alkali Flame Ionization, Electron-Capture | Derivatization enables sensitive GC detection. | nih.gov |

| 1,1-Dimethylhydrazine transformation products | None (after extraction) | Mass Spectrometry (MS) | Identification of numerous volatile byproducts. | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

Research Findings:

Interactive Data Table: Crystallographic Data for Guanidinium Chloride

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| Guanidinium chloride | Orthorhombic | Pbca | Planar guanidinium ion, N-H···Cl hydrogen bonding | iucr.orgwikipedia.org |

Electrophoretic Techniques

Electrophoretic techniques separate charged molecules based on their migration in an electric field. slideshare.net These methods are particularly useful for the analysis of ions and other charged species in solution.

Research Findings:

Both gel electrophoresis and capillary electrophoresis (CE) are applicable to the analysis of guanidine compounds. nih.gov

Gel Electrophoresis: While often used for large biomolecules, gel electrophoresis can be adapted for smaller charged molecules. However, the presence of guanidine hydrochloride in samples can pose challenges. Guanidine is a known denaturant and can precipitate in the presence of sodium dodecyl sulfate (B86663) (SDS), a common component in protein gel electrophoresis, leading to artifacts. thermofisher.comnih.gov Therefore, sample preparation, such as dialysis to remove excess guanidine, is often necessary before analysis. thermofisher.com

Capillary Electrophoresis (CE): CE offers high resolution, short analysis times, and requires only small sample volumes. nih.gov It is well-suited for the analysis of small ions like guanidinium derivatives. Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed. puc-rio.br The separation is based on the charge-to-size ratio of the analytes. nih.gov For instance, CE has been successfully used for the determination of various charged species, and with appropriate method development, it can be applied to quantify 1,1-Dimethylguanidine and related compounds.

Thermal Analysis in Chemical Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature. These methods provide valuable information about a compound's thermal stability, melting point, and decomposition behavior. impactfactor.orgnih.gov

Research Findings:

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This technique is used to determine the temperature at which a compound begins to decompose and to identify the number of decomposition steps. impactfactor.org For example, the thermal decomposition of various pharmaceutical compounds has been studied using TGA to assess their thermal stability. nih.govnih.gov In a study of a guanidine-modified metal-organic framework, TGA was used to characterize the thermal stability of the material. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and other thermal events. The melting point of 1,1-dimethylguanidine sulfate salt is reported to be above 300 °C (decomposes). sigmaaldrich.com

The combination of TGA and DSC provides a comprehensive thermal profile of a compound, which is crucial for understanding its stability under different temperature conditions.

Interactive Data Table: Thermal Properties of Related Guanidine Compounds

| Compound | Technique | Key Finding | Reference |

| 1,1-Dimethylguanidine sulfate salt | Melting Point | >300 °C (decomposes) | sigmaaldrich.com |

| Guanidine carbonate salt | Melting Point | >300 °C | sigmaaldrich.com |

| Guanidinium chloride | Melting Point | 182.3 °C | wikipedia.org |

| Pioglitazone hydrochloride | TGA/DTA | Decomposes in four stages, melting point 193.13 °C | nih.gov |

| Rosiglitazone maleate | TGA/DTA | Decomposes in four stages, melting point 122.42 °C | nih.gov |

Chemical Reactivity and Reaction Mechanisms

Acid-Base Chemistry of 1,1-Dimethylguanidine (B3025567) Hydrochloride

pKa Determination and Ionic Behavior

The guanidinium (B1211019) group is one of the strongest organic bases due to the substantial resonance stabilization of its protonated form, the guanidinium cation. The positive charge in the 1,1-dimethylguanidinium ion is delocalized across the central carbon and all three nitrogen atoms. This delocalization is a key factor in its stability and, consequently, its basicity.

In aqueous solution, 1,1-dimethylguanidine hydrochloride, being the salt of a strong base and a strong acid (hydrochloric acid), exists predominantly as the 1,1-dimethylguanidinium cation and the chloride anion. The ionic behavior of the compound is therefore characterized by the presence of this stable cation. Its high solubility in polar solvents like water is a direct consequence of its ionic nature. solubilityofthings.com

Table 1: Comparison of pKa Values for Guanidine (B92328) and a Related Compound

| Compound | pKa |

| Guanidine | 13.6 |

| Metformin (B114582) (1,1-dimethylbiguanide) | 12.4 sigmaaldrich.com |

Note: The pKa for 1,1-dimethylguanidine is anticipated to be slightly above that of guanidine.

Role of pH in Reaction Systems

The pH of the reaction medium plays a critical role in the reactivity of this compound. The state of protonation of the guanidine group is directly dependent on the pH.

In acidic to neutral solutions (pH < pKa): 1,1-Dimethylguanidine will be present almost entirely in its protonated (conjugate acid) form, the 1,1-dimethylguanidinium ion. In this form, its nucleophilic character is significantly diminished.

In strongly basic solutions (pH > pKa): The unprotonated (free base) form of 1,1-dimethylguanidine will predominate. The free base is a strong nucleophile and can participate in a variety of chemical reactions.

The stability of other compounds containing guanidine or similar functional groups has been shown to be pH-dependent. For instance, the degradation of nitroguanidine (B56551) is significantly affected by pH, with the lowest rate of degradation by UV/persulfate occurring at a pH ≥ 8.0. nih.gov Similarly, studies on the stability of thiamine (B1217682) have shown it to be significantly more stable in acidic conditions (pH 3) compared to less acidic conditions (pH 6). researchgate.net This suggests that the stability and degradation pathways of this compound are also likely to be influenced by the pH of the system. In synthetic applications, the hydrochloride salt can be used, and the active free base can be generated in situ by the addition of a stronger base.

Hydrolysis and Degradation Pathways

Stability in Acidic, Basic, and Neutral Conditions

The guanidinium group is generally stable towards hydrolysis due to the delocalization of the positive charge, which makes the central carbon atom less electrophilic and thus less susceptible to nucleophilic attack by water. However, under forced conditions of high temperature and extreme pH, hydrolysis can occur.

Studies on the hydrolytic stability of various pharmaceuticals indicate that the rate of hydrolysis is often pH-dependent. For example, some anticancer drugs are stable at 25°C across a pH range of 4 to 9, while others show pH-dependent degradation. nih.gov For amidine derivatives of the anticancer drug daunorubicin, the smallest differences in degradation rates are observed in acidic environments, with significant differences in spontaneous hydrolysis under the influence of water in the pH range of 4-6. researchgate.net

While specific kinetic data for the hydrolysis of this compound under different pH conditions is not available in the surveyed literature, it is expected to be hydrolytically stable under normal ambient conditions. At elevated temperatures, it is likely to be most stable in the neutral to slightly acidic pH range where the protonated form dominates and is resistant to nucleophilic attack. In strongly acidic or strongly basic solutions at high temperatures, degradation would be expected to be more pronounced.

Oxidative and Photolytic Degradation Mechanisms

Oxidative Degradation:

The oxidative degradation of 1,1-dimethylguanidine can be inferred from studies on structurally related compounds. For instance, 1,1-dimethylhydrazine (B165182) (unsymmetrical dimethylhydrazine, UDMH), upon oxidation, can yield a variety of products, including dimethylguanidine. rsc.org A study on the catalytic wet peroxide oxidation (CWPO) of UDMH wastewater indicated that the degradation mechanism involves the attack of hydroxyl radicals (•OH) on the amino group. nih.govacs.org

Based on this, a plausible oxidative degradation pathway for 1,1-dimethylguanidine would likely involve the attack of strong oxidizing agents, such as hydroxyl radicals, on the molecule. This could lead to the formation of various smaller molecules through the cleavage of C-N and N-N bonds (if formed through dimerization). Potential degradation products could include urea (B33335) derivatives, ammonia, and carbon dioxide upon complete mineralization.

Photolytic Degradation:

Information on the direct photolytic degradation of this compound is limited. However, the general principles of photodegradation of organic compounds in aqueous solutions can be applied. acs.org Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent decomposition. Indirect photolysis involves photosensitizers that absorb light and produce reactive species, such as hydroxyl radicals, which then degrade the target compound.

For guanidinium compounds, the strong C-N and N-H bonds suggest that high-energy UV light would be required for direct photolysis. The presence of chromophores in the molecule would enhance its susceptibility to photodegradation. In the environment, indirect photolysis mediated by naturally occurring photosensitizers like humic acids is a more likely degradation pathway. Studies on the photocatalytic degradation of other guanidine derivatives, such as 1,3-diphenylguanidine, have shown that they can be effectively degraded using photocatalysts like graphitic carbon nitride (g-C3N4) under solar radiation. nih.gov The degradation mechanism in such systems typically involves the generation of reactive oxygen species.

Mechanisms of Radical Reactions

Free radicals are chemical species with an unpaired electron, making them highly reactive. nih.gov Guanidine derivatives, including this compound, can participate in radical reactions, often as precursors to radical species.

A notable example is the use of N-substituted guanidine hydrochlorides in the synthesis of Blatter radicals, which are stable free radicals. In these reactions, the guanidine derivative is used as a key substrate. The process typically involves the nucleophilic aromatic substitution of a suitable precursor with the free guanidine base, followed by cyclization and subsequent oxidation or another chemical step to generate the stable radical. researchgate.net For instance, N-substituted guanidine hydrochlorides have been used to synthesize C(3)-amino derivatives of Blatter radicals. researchgate.net The free guanidine is often liberated from its hydrochloride salt in situ using a base like sodium ethoxide. researchgate.net

The mechanism of these radical-forming reactions involves the guanidine moiety becoming part of a larger heterocyclic system that can stabilize an unpaired electron. The specific steps can vary but fundamentally rely on the reactivity of the guanidine nitrogens. The ability of guanidines to participate in such reactions highlights their utility in the field of radical chemistry for creating complex and stable radical structures.

Complexation and Chelation Chemistry

The chemical behavior of 1,1-dimethylguanidine extends to its ability to form coordination complexes with metal ions and to participate in non-covalent interactions with other organic molecules. This section explores the specifics of its role as a ligand and its involvement in hydrogen-bonding networks.

Guanidines, as a class of compounds, are recognized for their capacity to act as ligands in coordination chemistry. rsc.orgresearchgate.net Neutral guanidines, including N,N-disubstituted derivatives like 1,1-dimethylguanidine, typically function as monodentate ligands. The coordination with a metal center generally occurs through the lone pair of electrons on the imine nitrogen atom. nih.gov The formation of guanidinium cations, which occurs readily in acidic media, significantly diminishes the Lewis basicity of the nitrogen atoms due to the delocalization of the positive charge across the CN₃ core, thereby reducing their ability to coordinate to metal ions. nih.gov

While specific research detailing the isolation and full characterization of metal complexes with 1,1-dimethylguanidine is not extensively documented in publicly available literature, the general principles of guanidine coordination chemistry provide a framework for understanding its potential behavior. The lone pair on the imino nitrogen of the neutral 1,1-dimethylguanidine molecule is the primary site for metal coordination.

The coordination chemistry of structurally related N,N-dialkylguanidines has been explored with various transition metals. For instance, complexes of other substituted guanidines have been synthesized with metals such as copper, nickel, and cobalt. researchgate.netmdpi.com In these complexes, the guanidine derivative typically acts as a neutral monodentate ligand. However, the presence of other functional groups within the ligand can lead to different coordination modes, including bidentate chelation. nih.gov The electronic properties of the metal center and the steric bulk of the substituents on the guanidine ligand are critical factors that influence the stability and geometry of the resulting complex.

Table 1: General Coordination Properties of Neutral N,N-Dialkylguanidines

| Feature | Description |

| Typical Coordination Mode | Monodentate |

| Coordinating Atom | Imine Nitrogen |

| Factors Influencing Complexation | Steric hindrance from alkyl groups, electronic properties of the metal ion, and solvent system. |

| Potential for Polydentate Coordination | Can occur if other donor atoms are present in the ligand structure. nih.gov |

In its protonated form, as 1,1-dimethylguanidinium hydrochloride, the molecule's reactivity is dominated by its ability to act as a hydrogen bond donor. The guanidinium group is a particularly effective hydrogen bond donor and can form multiple, strong, charge-assisted hydrogen bonds. wikipedia.orgresearchgate.net These interactions are fundamental to the formation of supramolecular assemblies and co-crystals.

A common and well-studied interaction is the formation of a robust supramolecular synthon between the guanidinium cation and a carboxylate anion. This interaction typically involves two N-H groups of the guanidinium ion hydrogen bonding to the two oxygen atoms of the carboxylate group, forming a characteristic R²₂(8) ring motif. nih.gov This strong and predictable hydrogen-bonding pattern is a key principle in crystal engineering and the design of new solid-state materials. nih.gov

While specific co-crystal structures of this compound with other organic molecules are not widely reported, the known hydrogen-bonding behavior of the guanidinium cation allows for predictions of its interactions. It is expected to form stable hydrogen-bonded complexes with a variety of organic molecules containing hydrogen bond acceptor groups, such as carboxylic acids, phenols, and certain nitrogen-containing heterocycles. The formation of these complexes is driven by the strong electrostatic attraction between the positively charged guanidinium ion and the partial or full negative charge on the acceptor atom. wikipedia.org

Studies on similar systems, such as guanidinium salts with various organic acids, have demonstrated the prevalence of these charge-assisted hydrogen bonds in the solid state. For example, the interaction between guanidinium and salicylate (B1505791) ions involves strong N-H···O hydrogen bonds. wikipedia.org The geometry and stability of these interactions can be influenced by the steric and electronic properties of both the guanidinium derivative and the organic co-former.

Table 2: Potential Hydrogen-Bonding Interactions of 1,1-Dimethylguanidinium Ion

| Interacting Functional Group | Potential Hydrogen-Bonding Motif |

| Carboxylate (R-COO⁻) | R²₂(8) ring motif via N-H···O bonds nih.gov |

| Phenolate (Ar-O⁻) | Strong N-H···O hydrogen bonds |

| Phosphate (B84403) (RO-PO₃²⁻) | Multiple N-H···O interactions |

| Sulfonate (R-SO₃⁻) | N-H···O hydrogen bonds |

| Pyridine-type Nitrogen | N-H···N hydrogen bonds |

Catalytic Applications and Mechanistic Studies

Organocatalysis Utilizing Guanidine (B92328) Scaffolds

Guanidines and their derivatives are prominent in the realm of organocatalysis, where they function as potent Brønsted bases or hydrogen-bond donors. While specific research focusing exclusively on 1,1-dimethylguanidine (B3025567) hydrochloride as an organocatalyst is not extensively documented, the broader class of guanidines has been successfully employed in numerous transformations. Their basicity facilitates the deprotonation of pro-nucleophiles, while the resulting guanidinium (B1211019) ion can stabilize charged intermediates through hydrogen bonding.

Guanidine-based organocatalysts have proven effective in a variety of reactions, including:

Michael additions

Aldol reactions

Henry (nitroaldol) reactions

Cycloadditions

The catalytic activity of guanidines in these reactions is attributed to their ability to act as bifunctional catalysts, simultaneously activating both the nucleophile and the electrophile.

Role of 1,1-Dimethylguanidine Hydrochloride in Specific Catalytic Cycles

The catalytic cycle of a guanidine-catalyzed reaction typically involves a series of well-defined steps. In its role as a Brønsted base, the guanidine abstracts a proton from a substrate, generating a reactive nucleophile and a protonated guanidinium species. This guanidinium ion can then participate in the reaction by stabilizing the transition state through hydrogen bonding. The final step involves proton transfer back to the product and regeneration of the guanidine catalyst.

For instance, in a Michael addition, the guanidine catalyst would deprotonate the Michael donor. The resulting guanidinium ion can then interact with the Michael acceptor, lowering the energy of the transition state for the nucleophilic attack. After the carbon-carbon bond formation, the product is protonated by the guanidinium ion, thereby regenerating the neutral guanidine catalyst, which can then enter a new catalytic cycle. While this is a general mechanism for guanidine catalysis, the specific involvement of this compound would follow a similar pathway, with its efficacy being influenced by its specific steric and electronic properties.

Transition Metal Catalysis Involving Guanidine Ligands

Guanidine derivatives have emerged as versatile ligands in transition metal catalysis. a2bchem.comresearchgate.net Their strong σ-donating properties and the ability of the guanidinium form to engage in hydrogen bonding make them effective in stabilizing metal centers and influencing the outcome of catalytic reactions. The electronic and steric properties of guanidine ligands can be fine-tuned by varying the substituents on the nitrogen atoms, which in turn modulates the catalytic activity of the resulting metal complex. a2bchem.comresearchgate.net

Although specific examples of this compound as a ligand in widely reported catalytic systems are not abundant, the general principles of guanidine ligand chemistry apply. Guanidine-ligated transition metal complexes have been utilized in a range of reactions, including:

Cross-coupling reactions: Where they can influence the efficiency and selectivity of bond formation.

Polymerization reactions: Acting as ancillary ligands to control the polymerization process.

Oxidation and reduction reactions: By stabilizing various oxidation states of the metal center.

The coordination of a guanidine ligand to a metal center can enhance its catalytic activity by modifying the electron density at the metal, thereby influencing its reactivity towards substrates.

Heterogeneous Catalysis and Surface Interactions

The immobilization of guanidine-based catalysts onto solid supports offers the advantages of heterogeneous catalysis, such as ease of separation and catalyst recycling. Alkylguanidines have been anchored to supports like polystyrene and silica (B1680970) to create heterogeneous catalysts for reactions such as the transesterification of vegetable oils.

In the context of this compound, its application in heterogeneous catalysis would involve its interaction with the surface of a support material. This interaction could be through physisorption or chemisorption. The nature of the support and the surface chemistry would play a crucial role in the catalytic activity and stability of the immobilized catalyst. For instance, the acidic or basic properties of the support could influence the protonation state of the guanidine and its interaction with reactants at the solid-liquid or solid-gas interface.

Reaction Kinetics and Thermodynamic Parameters in Catalytic Processes

The efficiency of a catalytic process is governed by its kinetics and thermodynamics. For guanidine-catalyzed reactions, understanding these parameters is essential for optimizing reaction conditions and catalyst design.

Reaction Kinetics: The rate of a guanidine-catalyzed reaction is influenced by several factors, including the concentration of the catalyst and reactants, temperature, and the nature of the solvent. Kinetic studies can help elucidate the reaction mechanism by identifying the rate-determining step. For example, in a bimolecular reaction, the rate may be dependent on the concentration of both the substrate and the catalyst.

Theoretical and Computational Chemistry

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 1,1-Dimethylguanidine (B3025567) hydrochloride. These calculations focus on the 1,1-dimethylguanidinium cation, the active species in the hydrochloride salt.

While specific ab initio and Density Functional Theory (DFT) studies exclusively on 1,1-Dimethylguanidine hydrochloride are not extensively documented in publicly available literature, the principles of these methods can be applied to understand its structure. DFT, in particular, is a powerful tool for predicting molecular properties by calculating the electron density. researchgate.netnih.gov For the 1,1-dimethylguanidinium cation, DFT calculations would reveal the distribution of electron density, which is heavily influenced by the electron-donating methyl groups and the delocalized π-system of the guanidinium (B1211019) core. nih.gov

Theoretical studies on related guanidine (B92328) derivatives, such as N,N'-diphenylguanidine, have utilized methods like MNDO-PM3 and AM1 to determine that asymmetric tautomers are preferred. researchgate.netdntb.gov.ua Similar computational approaches for 1,1-dimethylguanidine would likely investigate the protonation state and tautomeric equilibrium, confirming the most stable form in different environments. researchgate.net The choice of functional and basis set, such as B3LYP with a 6-311++G(d,p) basis set, is critical for achieving accurate predictions of geometric parameters and energies. researchgate.net

Table 1: Representative Theoretical Data for Guanidinium-type Compounds

| Computational Method | Property Investigated | Typical Findings |

| DFT (B3LYP/6-311G+(2d,p)) | NMR Chemical Shifts | Good agreement between calculated and experimental values for similar organic molecules. nih.gov |

| DFT (M06-2X) | Reaction Energetics | Provides accurate relative stabilities of reaction products and intermediates. nih.gov |

| Ab initio (HF/3-21G) | Tautomeric Stability | Can determine the most stable tautomeric form of guanidine derivatives. researchgate.net |

This table is illustrative and based on data for related compounds. Specific values for this compound would require dedicated computational studies.

The guanidinium group is characterized by significant electron delocalization across the three nitrogen atoms and the central carbon atom. This delocalization is a key feature that can be visualized through the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). In the 1,1-dimethylguanidinium cation, the HOMO is expected to be a π-type orbital with significant contributions from the nitrogen atoms, reflecting the lone pair delocalization. The LUMO is likely a π* anti-bonding orbital.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the 1,1-dimethylguanidinium cation. While guanidines themselves are relatively rigid due to the partial double bond character of the C-N bonds, the orientation of the methyl groups and the hydrogen atoms on the other nitrogens can vary. MD simulations, often employing force fields like AMBER, can explore the potential energy surface and identify low-energy conformations. nih.gov For substituted cyclic systems like cyclohexanes, conformational analysis is crucial to determine the relative stability of different chair forms. libretexts.orgyoutube.com Although 1,1-dimethylguanidine is acyclic, similar principles regarding steric hindrance and torsional strain apply to the rotation around its single bonds.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate a molecule's chemical structure with its biological activity. collaborativedrug.comoncodesign-services.com For guanidine derivatives, SAR studies have been conducted to understand their antiviral and cytotoxic activities. nih.gov These studies often use physicochemical parameters like lipophilicity (log P) and electronic parameters to build predictive models. nih.govnih.gov

In the context of this compound, which is a precursor to the drug metformin (B114582), SAR studies could be retrospectively applied to understand what structural features of the guanidine core are essential for its ultimate therapeutic effect. nih.gov By comparing the activity of a series of related guanidine compounds, researchers can identify key structural motifs that enhance or diminish a desired biological outcome. researchgate.netacs.org

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties, which can then be compared with experimental data for structure verification. researchgate.netnsf.govdntb.gov.ua

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a good degree of accuracy. nih.gov For this compound, this would involve calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the 1,1-dimethylguanidinium cation.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated computationally. ias.ac.in These calculations help in the assignment of experimental IR spectra, particularly for the characteristic N-H and C-N stretching and bending modes of the guanidinium group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule.

These computational predictions are invaluable for confirming the identity and purity of a synthesized compound. ias.ac.in

Computational Studies of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For reactions involving 1,1-Dimethylguanidine, such as its synthesis or its conversion to other compounds like metformin, DFT calculations can map out the entire reaction pathway. nih.gov This involves identifying the structures of reactants, transition states, intermediates, and products.

By calculating the energies of these species, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction's feasibility and kinetics. researchgate.net For example, a computational study of the addition of guanidines to dimethyl acetylenedicarboxylate (B1228247) (DMAD) utilized DFT to investigate the thermodynamics of different reaction pathways. nih.gov Similar studies on the reactions of this compound would provide valuable insights into its chemical transformations. researchgate.net

Advanced Research Applications

Material Science and Polymer Chemistry Applications

In the realm of material science, guanidine-containing polymers are of significant interest for their functional properties. While direct research on the incorporation of 1,1-dimethylguanidine (B3025567) hydrochloride into polymers is limited, studies on related guanidinium (B1211019) salts provide insight into its potential applications. For instance, polyhexamethylene guanidine (B92328) hydrochloride has been synthesized through polycondensation and is noted for its antimicrobial properties. kpi.ua Guanidine-containing polymers are also used to modify silica (B1680970) nanoparticles, creating "core-shell" structures that have applications as drug carriers and hemoadsorbents. researchgate.net

A specific application of a related compound, 1,1-dimethylguanidine sulfate (B86663) salt, is its use as a peroxide activator in the bleaching of cellulosic textiles. sigmaaldrich.com This suggests a role for 1,1-dimethylguanidine derivatives in industrial processes requiring controlled oxidation. The synthesis of various guanidine-derived monomers, such as guanidine methacrylate (B99206) and methacryloyl guanidine hydrochloride, and their subsequent polymerization has been explored, leading to the development of biocidal polymers. researchgate.net During the radical polymerization of these monomers, cyclic byproducts like 2-imino-5-methyltetrahydropyrimidin-4(1H)-one (THP) have been identified and further investigated for creating tailored biocide polymers. nih.gov

The following table summarizes the key findings in the application of guanidine derivatives in material science and polymer chemistry.

| Application Area | Specific Use | Compound Mentioned | Research Finding |

| Polymer Chemistry | Antimicrobial Polymers | Polyhexamethylene guanidine hydrochloride | Synthesized via polycondensation, effective in controlling bacteria and fungi. kpi.ua |

| Material Science | Nanoparticle Modification | Polymethacryloyl guanidine hydrochloride (PMCGH), Polyacrylate guanidine (PAG) | Used to create "core-shell" structures on silica nanoparticles for drug delivery and hemoadsorption. researchgate.net |

| Textile Industry | Bleaching Activator | 1,1-Dimethylguanidine sulfate salt | Acts as a peroxide activator for cellulosic textiles. sigmaaldrich.com |

| Polymer Synthesis | Biocidal Monomers | Guanidine methacrylate, Methacryloyl guanidine hydrochloride | Synthesized and polymerized to create materials with bactericidal activity. researchgate.net |

Supramolecular Chemistry and Self-Assembly

The guanidinium group's ability to form strong, directional hydrogen bonds makes it a valuable component in supramolecular chemistry and the design of self-assembling systems. While research specifically on 1,1-dimethylguanidine hydrochloride is not abundant, the principles of supramolecular assembly in guanidinium-based systems are well-established. These systems are formed through non-covalent interactions such as hydrogen bonding, ionic interactions, and π-π stacking.

For example, novel hyperbranched polyamidoamine guanidinium salts have been synthesized and shown to form self-assembling supramolecular systems when mixed with cationic acrylamide (B121943) copolymers in aqueous solutions. nih.gov These systems exhibit enhanced viscoelasticity due to the formation of large-sized aggregates stabilized by hydrogen bonding. kpi.ua Similarly, a bicyclic guanidine derivative has been used to create a hydrogen-bonded 2:1 complex with bipyridine dicarboxylic acid, which can then organize to form structures containing water tetramers and unidirectional water channels. alzchem.com

The table below highlights key aspects of supramolecular systems involving guanidinium derivatives.

| System Component | Interacting Molecule | Key Interaction | Resulting Structure/Property |

| Hyperbranched Polyamidoamine Guanidinium Salts | Cationic Acrylamide Copolymers | Hydrogen Bonding | Formation of large, viscoelastic aggregates. kpi.ua |

| Bicyclic Guanidine Derivative | Bipyridine Dicarboxylic Acid | Hydrogen Bonding | 2:1 complex capable of forming water channels. alzchem.com |

Research on Biomolecular Interactions (Excluding Dosage/Administration)

The guanidinium group, present in this compound, plays a crucial role in its interactions with biological macromolecules like proteins and DNA.

Hydrogen Bonding Interactions

The planar and charge-delocalized nature of the guanidinium group allows it to form multiple hydrogen bonds. cymitquimica.com The hydrogen bond controlled aggregation of guanidinium-carboxylate derivatives has been studied, revealing linear bidentate hydrogen bonding between the two groups. cymitquimica.com In protein crystal structures, guanidinium ions are observed to form a significant number of hydrogen-bonding interactions with amino acid residues. nih.gov A study of 86 protein structures containing guanidinium ions identified 1044 hydrogen-bonding interactions, primarily of the N–H⋯O type. nih.gov Acidic amino acids like aspartate and glutamate (B1630785) show a high propensity for interacting with the guanidinium ion. nih.gov

The strength and geometry of these hydrogen bonds are critical. Guanidinium-amino acid pairs have been classified into parallel, bifurcated, single, and triple hydrogen-bonded types, with the parallel and triple bonded pairs exhibiting stronger interactions. nih.gov

Interactions with DNA and Proteins

The positively charged guanidinium group can interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA. Cationic cholesterol derivatives with guanidinium polar headgroups have been shown to be effective for gene transfection, a process that involves the condensation of DNA. researchgate.net Cryo-transmission electron microscopy and small-angle X-ray scattering studies of aggregates formed between bis(guanidinium)-tren-cholesterol (BGTC) and DNA revealed highly ordered multilamellar domains where DNA molecules are intercalated between lipid bilayers. researchgate.net

Regarding protein interactions, the binding of drugs to plasma proteins is a critical area of study. While specific data for this compound is limited, the general principles of drug-protein binding are relevant. Binding is often influenced by hydrophobic, van der Waals, and electrostatic interactions. mdpi.com Guanidinium chloride is a well-known protein denaturant, and its ability to disrupt protein structure is linked to its strong hydrogen bonding capabilities and chaotropic properties. sigmaaldrich.com Studies on the interaction of 6-thioguanine (B1684491) with human serum albumin (HSA) in the presence of guanidine hydrochloride (GdnHCl) have shown that GdnHCl is an effective denaturing agent that can cause the unfolding of the protein. researchgate.netnih.gov

Environmental Chemistry Research (Excluding Toxicity)

The environmental fate of guanidine and its derivatives is an area of growing interest.

Transformation Products in Environmental Contexts

The environmental fate of many organic compounds is influenced by factors such as photolysis, hydrolysis, and microbial degradation. nih.gov For instance, the degradation of N,N-dimethylformamide (DMF) in water by dielectric barrier discharge plasma has been shown to produce intermediates such as N-methylformamide, methanol, formaldehyde, and formic acid, which are eventually mineralized. nih.gov Similarly, the photodegradation of neonicotinoid insecticides in river water leads to the formation of various degradation byproducts. mdpi.com Given the chemical structure of 1,1-dimethylguanidine, it is plausible that its environmental transformation would involve hydrolysis of the guanidine group and oxidation or removal of the methyl groups, although specific transformation products have not been documented in the reviewed literature.

Analytical Chemistry Method Development (Excluding Dosage/Administration)

The development of robust and precise analytical methods is fundamental in pharmaceutical sciences for the quantification and quality control of active pharmaceutical ingredients (APIs). For this compound, various analytical techniques are employed to ensure its identity, purity, and stability. Method development focuses on creating reliable procedures for quantification and for monitoring the compound's stability over time and under various stress conditions.

This method offers several advantages, particularly for the analysis of colored or turbid solutions where visual indicators cannot be used effectively. byjus.comumcs.pl It is also highly suitable for titrations involving very dilute solutions and for reactions that are relatively incomplete. tau.ac.ilumcs.pl The endpoint determined graphically is often sharper and more accurate compared to other titration methods. byjus.com

In the context of quantifying compounds similar in structure to this compound, such as other hydrochloride salts, conductometric titration is a viable and efficient method. For example, the quantification of Metformin (B114582) hydrochloride, a related biguanide (B1667054) derivative, has been successfully achieved using conductometric titration with silver nitrate (B79036) as the titrant. researchgate.net The fundamental reaction involves the precipitation of the chloride ion with silver ions.

Titration Reaction: Ag⁺(aq) + Cl⁻(aq) → AgCl(s)

Initially, the solution containing the hydrochloride salt has a certain conductivity. As the silver nitrate solution is added, the highly mobile chloride ions are replaced by nitrate ions, and the silver chloride precipitates. The change in the ionic composition of the solution leads to a distinct change in conductivity. After the equivalence point, the addition of excess silver nitrate introduces more ions (Ag⁺ and NO₃⁻), causing a sharp increase in conductivity. researchgate.net By plotting the corrected conductance against the volume of titrant added, the equivalence point can be accurately determined. orientjchem.org

The process generally involves:

Dissolving a precisely weighed sample of the compound in deionized water.

Immersing a conductivity probe into the solution.

Adding the titrant (e.g., a standardized solution of silver nitrate) in small, precise increments from a burette.

Recording the conductance after each addition and correcting for the volume change. orientjchem.orgtau.ac.il

Plotting the corrected conductance versus the volume of titrant to find the endpoint.

For accurate results, the titrant should be significantly more concentrated (at least 10 times) than the solution being analyzed to minimize volume correction errors and ensure sharp endpoint detection. tau.ac.ilumcs.pl

A study on the quantification of various gliptins, another class of pharmaceutical compounds, demonstrated the utility of conductometric titrations by exploiting drug-metal ion interactions. orientjchem.org This highlights the versatility of the technique for different ionic compounds. The method was found to be linear over a specific concentration range with good precision and accuracy, making it suitable for routine quality control analysis. orientjchem.org

Table 1: General Parameters for Conductometric Titration

| Parameter | Description | Rationale |

|---|---|---|

| Analyte | This compound solution | The substance to be quantified. |

| Titrant | Standardized Silver Nitrate (AgNO₃) solution | Reacts with the chloride ion of the analyte. |

| Principle | Precipitation Titration | Based on the formation of insoluble silver chloride (AgCl). |

| Monitored Property | Electrolytic Conductivity | Changes as Cl⁻ ions are replaced and excess titrant is added. |

| Endpoint Detection | Graphical Method | Intersection of two linear portions of the titration curve. |